

Indole-3-Lactate: A Microbiome-Derived Agonist of the Aryl Hydrocarbon Receptor

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Compound of Interest

Compound Name: *Indole-3-lactate*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indole-3-lactate (ILA), a metabolite produced from tryptophan by the gut microbiota, has emerged as a significant endogenous agonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor pivotal in regulating a diverse array of physiological and pathological processes, including immune responses, intestinal homeostasis, and cellular responses to environmental stimuli. The interaction between ILA and AhR represents a critical communication axis between the gut microbiome and the host, offering novel therapeutic avenues for a range of diseases. This technical guide provides a comprehensive overview of the role of ILA as an AhR agonist, detailing its mechanism of action, downstream signaling pathways, and the experimental methodologies used to elucidate its function.

Introduction to Indole-3-Lactate and the Aryl Hydrocarbon Receptor

The Aryl Hydrocarbon Receptor is a cytosolic transcription factor that, upon ligand binding, translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This activation initiates the transcription of a battery of genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1.

Indole-3-lactate is a product of tryptophan metabolism by various bacterial species residing in the gut, including those from the Bifidobacterium and Lactobacillus genera. Its presence in the gut and circulation allows it to act as a signaling molecule, influencing host physiology through its interaction with receptors like the AhR.

Quantitative Analysis of Indole-3-Lactate and AhR Interaction

The affinity and efficacy of ILA as an AhR agonist have been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative perspective with other known AhR ligands.

Table 1: Binding Affinity and Potency of AhR Ligands

| Ligand | Binding Affinity (Kd) | EC50 for AhR Activation | IC50 | Source |
|----------------------------|---|-------------------------|-------------------------|--------|
| Indole-3-lactate (ILA) | ~0.81 μ M (calculated) | Not explicitly reported | Not explicitly reported | [1] |
| Indole | ~3 μ M (EC50 for reporter activity) | Not explicitly reported | Not explicitly reported | [2] |
| Indole-3-acetic acid (IAA) | Low affinity (EC50 ~0.5 mM) | Not explicitly reported | Not explicitly reported | [2] |
| Tryptamine | Low affinity (EC50 ~0.2 mM) | Not explicitly reported | Not explicitly reported | [2] |

Table 2: ILA-Mediated Induction of AhR Target Genes

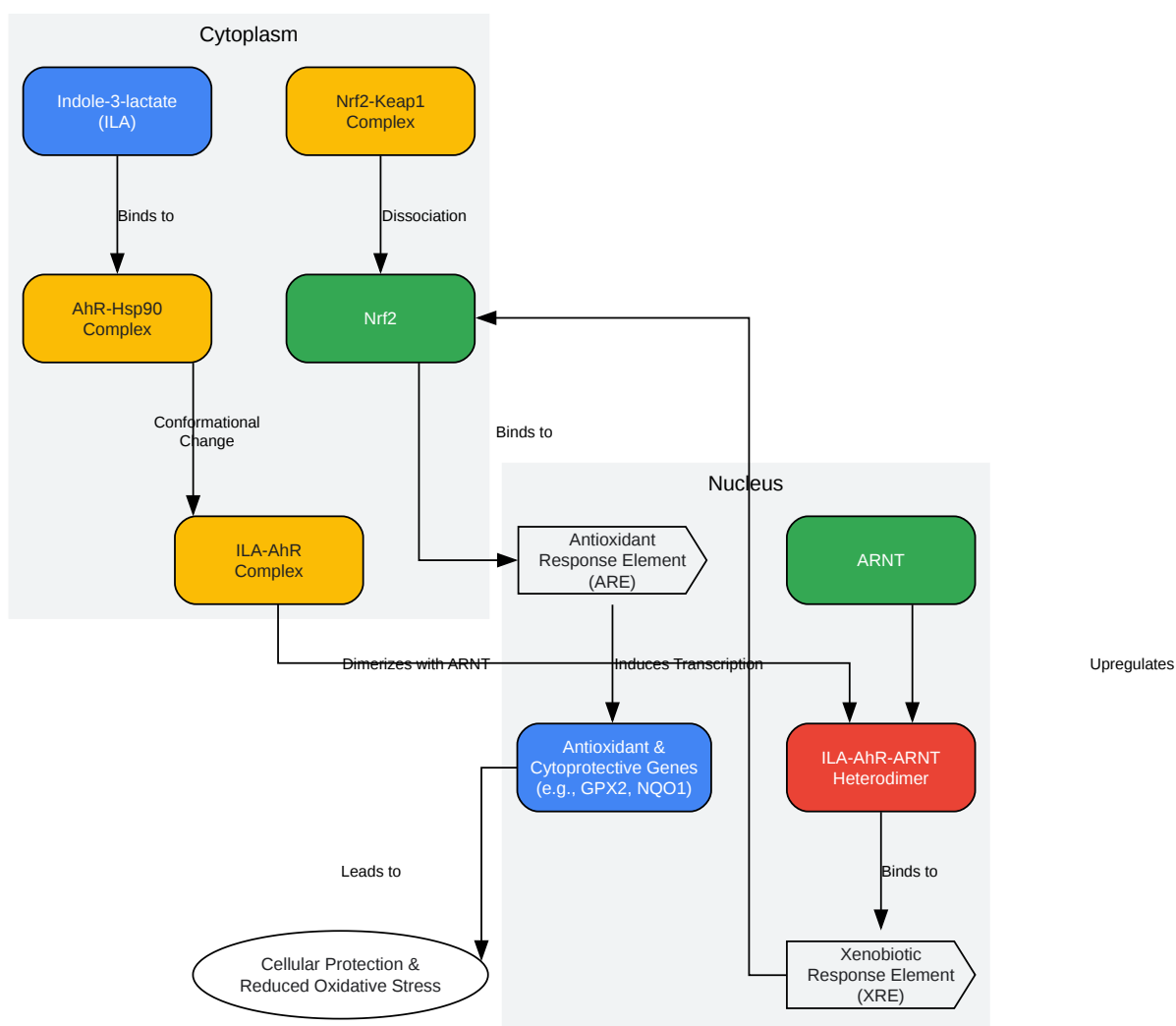
| Cell Line | ILA Concentration | Target Gene | Fold Induction | Source |
|--|-------------------|------------------------|-------------------------|--------|
| Intestinal Epithelial Cells | 1-10 mM | CYP1A1 mRNA | Significant increase | [3] |
| Intestinal Organoids | Not specified | AhR and CYP1A1 mRNA | Significantly increased | [4] |
| Colorectal Cancer Cells (HCT116) | 250 μ M | AHR and CYP1B1 protein | Significant increase | [5] |
| Isolated Innate Lymphoid Cells (ILC3s) | 200 μ M | IL22 mRNA | ~2.5-fold | [6] |
| Isolated Innate Lymphoid Cells (ILC3s) | 200 μ M | Cyp1a1 mRNA | ~4-fold | [6] |

Signaling Pathways Activated by ILA-AhR Interaction

The binding of ILA to AhR initiates a cascade of downstream signaling events, with the AhR/Nrf2 and AhR/STAT3 pathways being prominently implicated in its biological effects.

The AhR/Nrf2 Signaling Pathway

ILA-mediated activation of AhR leads to the induction of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. This pathway is crucial for maintaining cellular redox homeostasis and protecting against oxidative stress-induced damage.

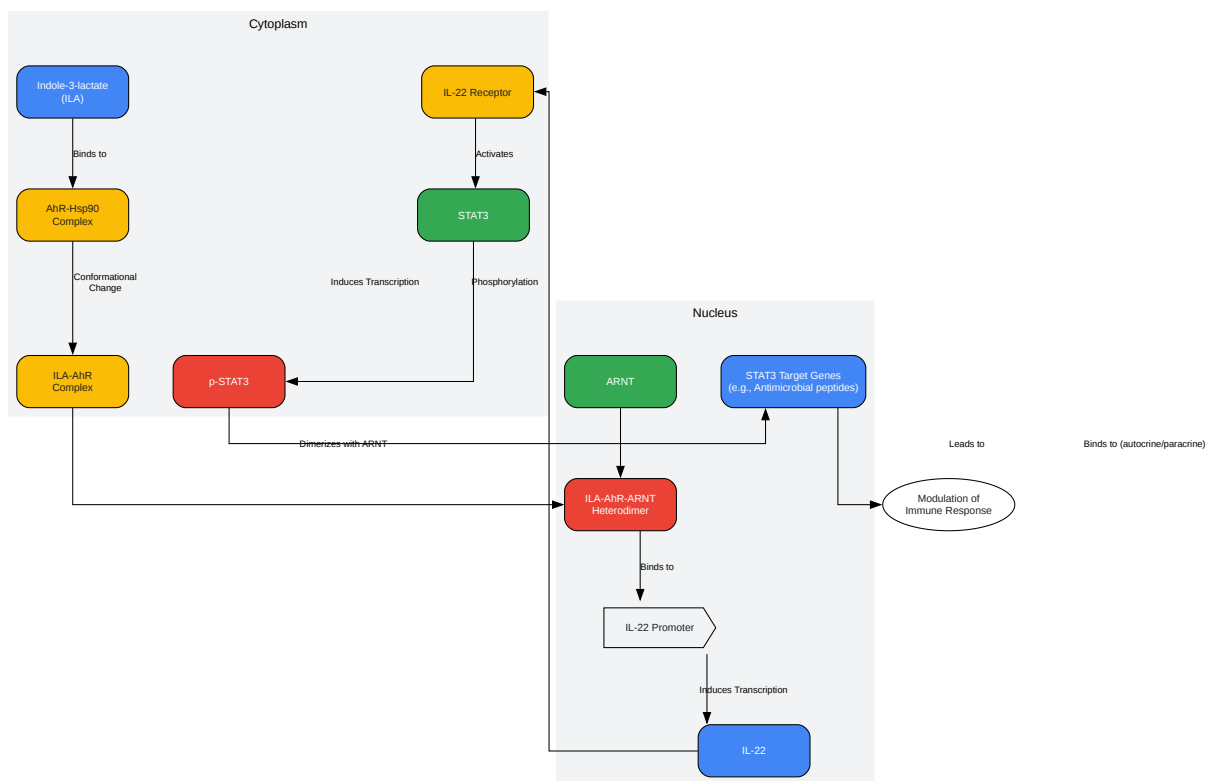


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ILA-mediated activation of the AhR/Nrf2 signaling pathway.

The AhR/STAT3 Signaling Pathway

In certain cellular contexts, ILA-activated AhR can modulate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This interaction can influence cellular processes such as proliferation, differentiation, and inflammation. For instance, in some cancer cells, ILA has been shown to inhibit STAT3 phosphorylation independently of AhR, while in other contexts, AhR activation can lead to STAT3-mediated downstream effects like IL-22 production.



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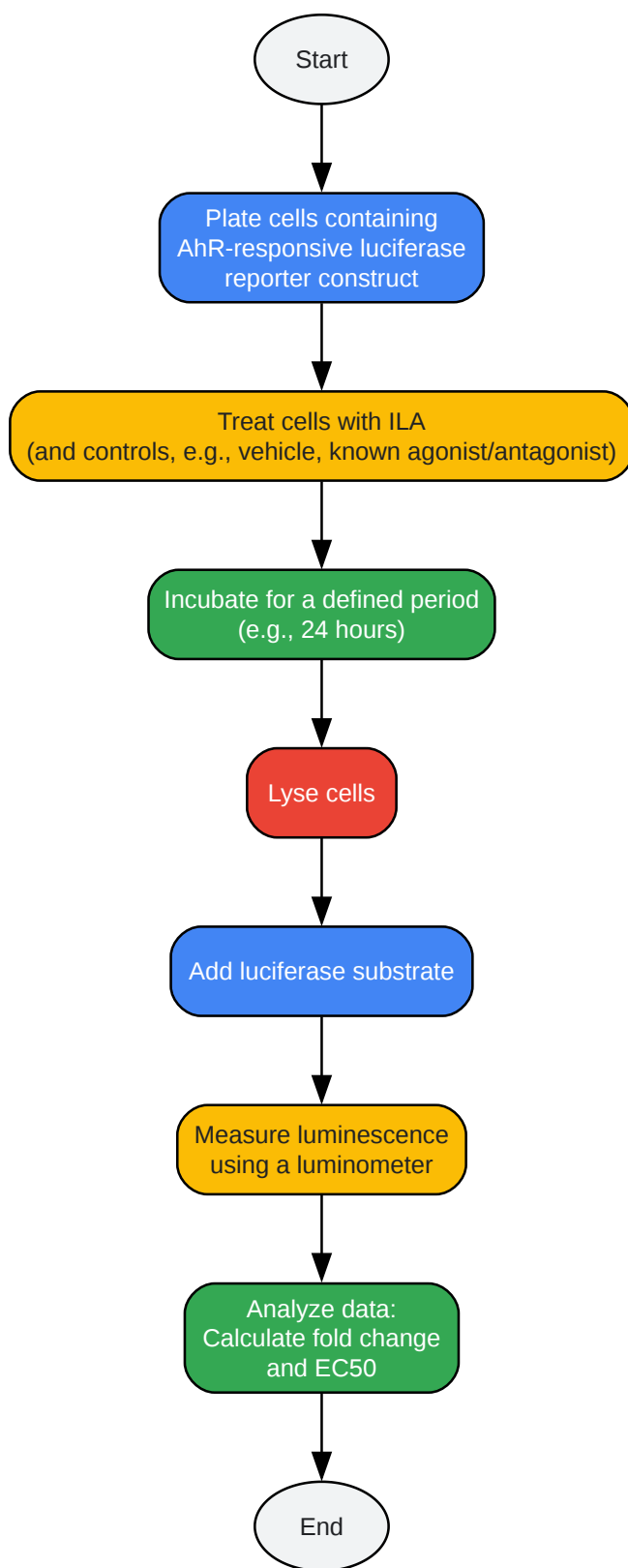
ILA-AhR signaling leading to STAT3 activation via IL-22.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of ILA as an AhR agonist.

Luciferase Reporter Gene Assay for AhR Activation

This assay is a common method to screen for and quantify the agonist or antagonist activity of a compound on AhR.



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Workflow for an AhR luciferase reporter gene assay.

Protocol:

- **Cell Culture:** Maintain a suitable cell line (e.g., HepG2, MCF-7) stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of an XRE-containing promoter.
- **Cell Plating:** Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- **Compound Preparation:** Prepare serial dilutions of ILA in cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD or FICZ). For antagonist assays, co-treat with a known AhR agonist.
- **Treatment:** Replace the cell culture medium with the medium containing the different concentrations of ILA and controls.
- **Incubation:** Incubate the plate for a specific duration (typically 18-24 hours) at 37°C in a CO₂ incubator.
- **Cell Lysis:** Aspirate the medium and lyse the cells using a suitable lysis buffer.
- **Luminescence Measurement:** Add a luciferase assay reagent containing the substrate (luciferin) to each well and measure the luminescence using a plate-reading luminometer.
- **Data Analysis:** Normalize the luminescence readings to a control (e.g., cell viability assay) if necessary. Calculate the fold induction relative to the vehicle control. For dose-response curves, plot the fold induction against the log of the ILA concentration and determine the EC₅₀ value.

Western Blot Analysis for AhR Nuclear Translocation and Target Protein Expression

Western blotting is used to detect the translocation of AhR from the cytoplasm to the nucleus upon ILA treatment and to quantify the expression of AhR target proteins.

Protocol:

- Cell Culture and Treatment: Culture cells (e.g., Caco-2, HCT116) to the desired confluency and treat with ILA or controls for a specified time.
- Cell Fractionation (for Nuclear Translocation):
 - Harvest the cells and lyse them in a hypotonic buffer to release the cytoplasmic contents.
 - Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
 - Wash the nuclear pellet and lyse it in a nuclear extraction buffer.
- Whole-Cell Lysate Preparation (for Target Protein Expression):
 - Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
- SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for AhR, an AhR target protein (e.g., CYP1A1, CYP1B1), or loading controls (e.g., β -actin for whole-cell lysates, Lamin B1 for nuclear fractions, and GAPDH for cytoplasmic fractions).
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

- **Densitometry Analysis:** Quantify the band intensities and normalize them to the respective loading controls.

Chromatin Immunoprecipitation (ChIP) Assay

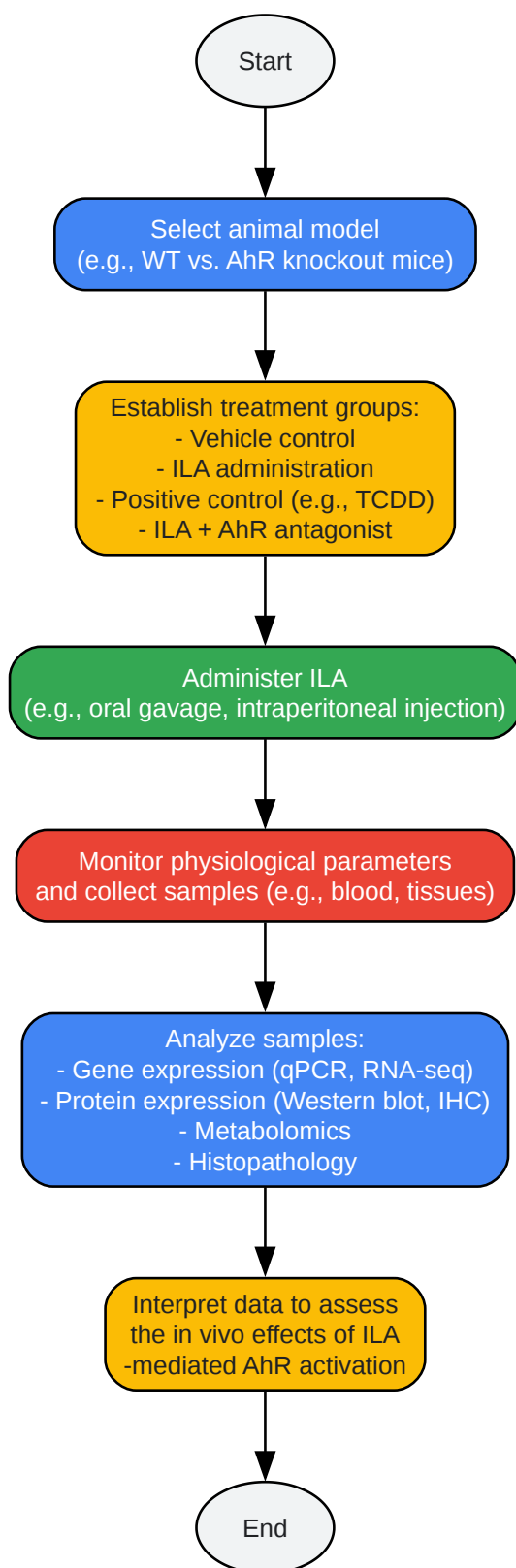
ChIP is used to determine if AhR directly binds to the XREs in the promoter regions of its target genes following ILA treatment.

Protocol:

- **Cell Culture and Cross-linking:** Culture cells and treat them with ILA or controls. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
- **Cell Lysis and Chromatin Shearing:** Lyse the cells and shear the chromatin into fragments of 200-1000 base pairs using sonication or enzymatic digestion.
- **Immunoprecipitation:**
 - Incubate the sheared chromatin with an antibody specific for AhR or a negative control IgG overnight.
 - Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
- **Washing:** Wash the bead-antibody-chromatin complexes to remove non-specifically bound material.
- **Elution and Reverse Cross-linking:** Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
- **DNA Purification:** Purify the DNA from the eluted samples.
- **Quantitative PCR (qPCR):** Perform qPCR using primers designed to amplify the XRE-containing promoter regions of known AhR target genes (e.g., CYP1A1).
- **Data Analysis:** Calculate the amount of immunoprecipitated DNA as a percentage of the input chromatin. An enrichment of the target DNA sequence in the AhR-immunoprecipitated sample compared to the IgG control indicates direct binding.

In Vivo Experimental Design

Animal models, particularly mice, are instrumental in understanding the physiological effects of ILA as an AhR agonist.



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General workflow for in vivo studies of ILA and AhR.

Experimental Design Considerations:

- **Animal Models:** Wild-type mice are commonly used. To demonstrate the AhR-dependency of ILA's effects, AhR knockout mice are an essential control.
- **Treatment Groups:**
 - Vehicle control group.
 - ILA-treated group(s) at various doses.
 - (Optional) A positive control group treated with a potent AhR agonist like TCDD.
 - (Optional) A group co-administered with ILA and an AhR antagonist (e.g., CH-223191) to confirm the specificity of the effects.
- **Route of Administration:** Oral gavage is often used to mimic the physiological route of exposure for a gut-derived metabolite.
- **Duration of Treatment:** This will depend on the specific research question and can range from acute (hours) to chronic (days or weeks).
- **Outcome Measures:**
 - **Target Gene Expression:** Analyze the mRNA and protein levels of AhR target genes (e.g., Cyp1a1) in relevant tissues (e.g., intestine, liver, immune cells).
 - **Physiological and Pathological Readouts:** Assess relevant physiological parameters depending on the disease model (e.g., intestinal inflammation in a colitis model, tumor growth in a cancer model).
 - **Histopathology:** Examine tissue sections for morphological changes.
 - **Immunophenotyping:** Analyze immune cell populations using flow cytometry.

Conclusion

Indole-3-lactate is a key microbial metabolite that functions as an endogenous agonist of the Aryl Hydrocarbon Receptor. This interaction is a fundamental mechanism through which the gut microbiome communicates with the host to influence a wide range of physiological processes. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further investigate the therapeutic potential of targeting the ILA-AhR signaling axis in various diseases. A deeper understanding of this pathway will undoubtedly pave the way for novel therapeutic strategies based on the modulation of the host-microbiome interface.

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References

- 1. Contribution of Circulating Host and Microbial Tryptophan Metabolites Toward Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-lactic acid associated with Bifidobacterium-dominated microbiota significantly decreases inflammation in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbiota-derived tryptophan metabolites indole-3-lactic acid is associated with intestinal ischemia/reperfusion injury via positive regulation of YAP and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-lactic acid suppresses colorectal cancer via metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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